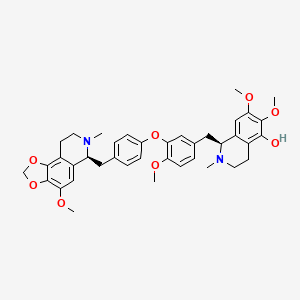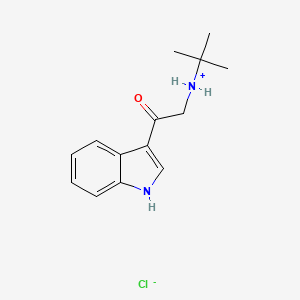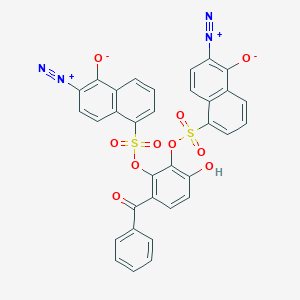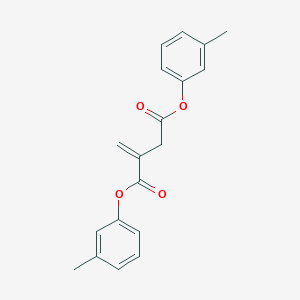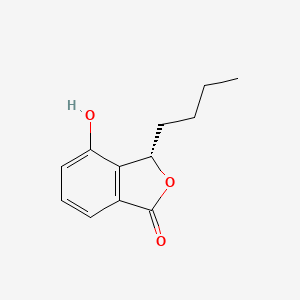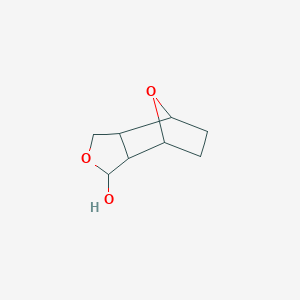
Octahydro-4,7-epoxy-2-benzofuran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-4,7-epoxy-2-benzofuran-1-ol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This compound is characterized by its unique structure, which includes an epoxy group and a hydroxyl group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-4,7-epoxy-2-benzofuran-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyphenyl derivatives using hypervalent iodine reagents. For instance, the use of (diacetoxyiodo)benzene in acetonitrile can facilitate the formation of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization are examples of methods that can be employed to produce benzofuran derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Octahydro-4,7-epoxy-2-benzofuran-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the epoxy group.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of benzofuran ketones or aldehydes.
Reduction: Formation of benzofuran diols.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
Octahydro-4,7-epoxy-2-benzofuran-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of octahydro-4,7-epoxy-2-benzofuran-1-ol involves its interaction with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the epoxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt the normal function of microbial cells, leading to their inhibition or death .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its use in phototherapy for skin conditions.
Uniqueness: Octahydro-4,7-epoxy-2-benzofuran-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike other benzofuran derivatives, its epoxy and hydroxyl groups allow for a broader range of chemical modifications and interactions with biological targets.
Properties
CAS No. |
74868-28-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C8H12O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h4-9H,1-3H2 |
InChI Key |
JYTQKTKMMXLVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)COC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


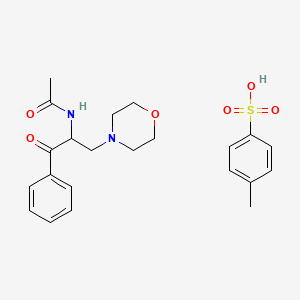


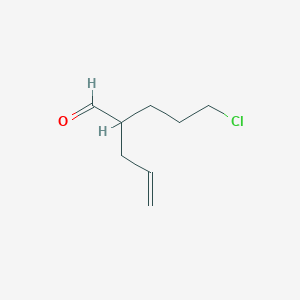
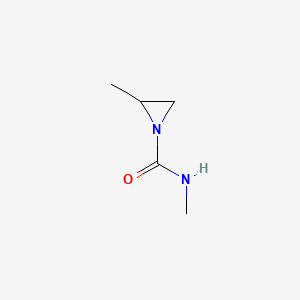
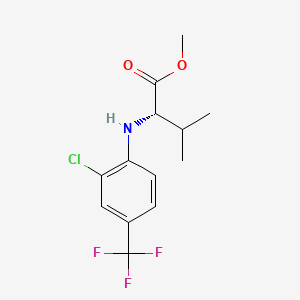
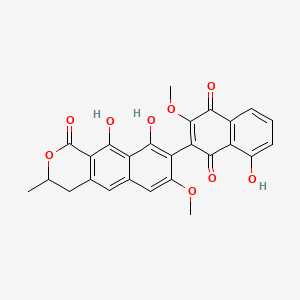
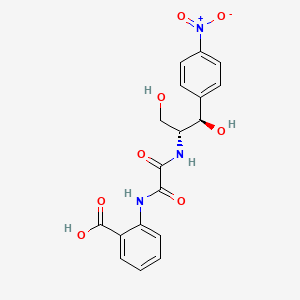
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
